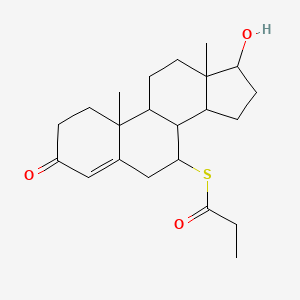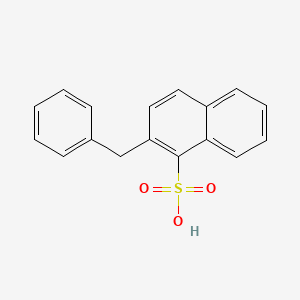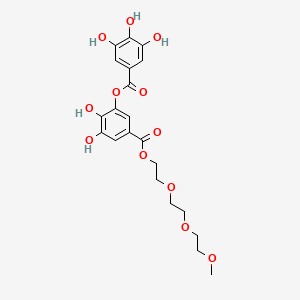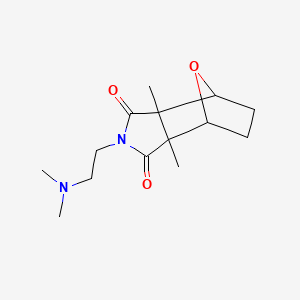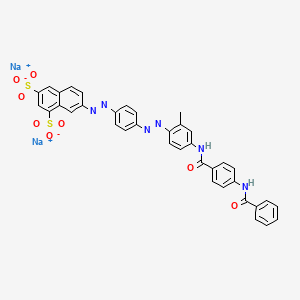
1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-(benzoylamino)benzoyl)amino)-2-methylphenyl)azo)phenyl)azo)-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-(benzoylamino)benzoyl)amino)-2-methylphenyl)azo)phenyl)azo)-, disodium salt is a complex organic compound primarily used in the dye and pigment industry. This compound is known for its vibrant color properties and is often utilized in various applications, including textile dyeing and printing.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-(benzoylamino)benzoyl)amino)-2-methylphenyl)azo)phenyl)azo)-, disodium salt involves multiple steps. One common method includes the diazotization of 4-(benzoylamino)benzoic acid, followed by coupling with 2-methyl-4-aminophenol. The resulting compound is then further diazotized and coupled with 1,3-naphthalenedisulfonic acid. The final product is obtained as a disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions. The process involves precise temperature control, pH adjustments, and the use of specific catalysts to ensure high yield and purity. The final product is often purified through crystallization or filtration techniques.
化学反应分析
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-(benzoylamino)benzoyl)amino)-2-methylphenyl)azo)phenyl)azo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require acidic or basic conditions, depending on the desired product.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines and other reduced aromatic compounds.
Substitution: Various substituted aromatic compounds, depending on the reagents used.
科学研究应用
1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-(benzoylamino)benzoyl)amino)-2-methylphenyl)azo)phenyl)azo)-, disodium salt has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the dye and pigment industry for textile dyeing and printing.
作用机制
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-(benzoylamino)benzoyl)amino)-2-methylphenyl)azo)phenyl)azo)-, disodium salt primarily involves its ability to form stable complexes with various substrates. The azo bonds in the compound can interact with different molecular targets, leading to changes in their chemical and physical properties. This interaction is crucial for its applications in dyeing and staining, where it binds to fibers and tissues, imparting color.
相似化合物的比较
Similar Compounds
- 1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt, monohydrate
- 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)azo]phenyl]cyclohexyl]phenyl]azo]-, disodium salt
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-(benzoylamino)benzoyl)amino)-2-methylphenyl)azo)phenyl)azo)-, disodium salt is unique due to its specific structure, which allows it to form stable complexes with a wide range of substrates. This property makes it particularly valuable in applications requiring high stability and vibrant color properties, such as textile dyeing and biological staining.
属性
CAS 编号 |
79770-26-6 |
|---|---|
分子式 |
C37H26N6Na2O8S2 |
分子量 |
792.8 g/mol |
IUPAC 名称 |
disodium;7-[[4-[[4-[(4-benzamidobenzoyl)amino]-2-methylphenyl]diazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C37H28N6O8S2.2Na/c1-23-19-30(39-37(45)25-7-10-27(11-8-25)38-36(44)24-5-3-2-4-6-24)17-18-34(23)43-41-29-15-13-28(14-16-29)40-42-31-12-9-26-20-32(52(46,47)48)22-35(33(26)21-31)53(49,50)51;;/h2-22H,1H3,(H,38,44)(H,39,45)(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2 |
InChI 键 |
OGIOWQXGUNUPJM-UHFFFAOYSA-L |
规范 SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)N=NC4=CC=C(C=C4)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Bromobenzo[a]anthracene-7,12-dione](/img/structure/B12798283.png)
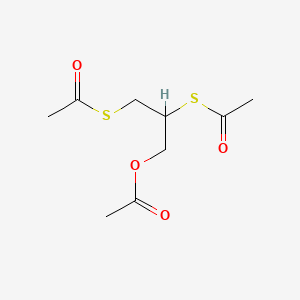
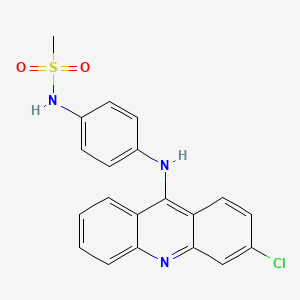
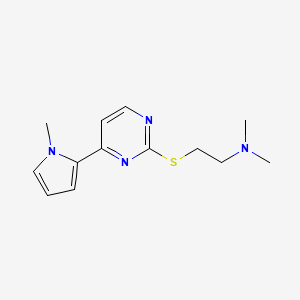
![7-Bromobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B12798300.png)
![[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate](/img/structure/B12798312.png)

